molecular formula C9H9F3N2S B6611826 {[3-(trifluoromethyl)phenyl]methyl}thiourea CAS No. 296277-06-0

{[3-(trifluoromethyl)phenyl]methyl}thiourea

Cat. No.: B6611826
CAS No.: 296277-06-0
M. Wt: 234.24 g/mol
InChI Key: PMHXDYLJMNAAPX-UHFFFAOYSA-N
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Description

{[3-(trifluoromethyl)phenyl]methyl}thiourea is a thiourea derivative known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The compound’s unique structure, featuring a trifluoromethyl group attached to a phenyl ring, contributes to its distinct chemical properties and reactivity.

Safety and Hazards

While specific safety and hazard information for {[3-(trifluoromethyl)phenyl]methyl}thiourea was not found, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for {[3-(trifluoromethyl)phenyl]methyl}thiourea and related compounds could involve further exploration of their biological activities. For instance, the compound 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea displayed excellent bioactivity and facilitated hypocotyl elongation and germination . Therefore, This compound and its derivatives could potentially be applied as plant growth regulators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(trifluoromethyl)phenyl]methyl}thiourea typically involves the reaction of 1-isothiocyanato-3-(trifluoromethyl)benzene with (2-fluorophenyl)methanamine in dichloromethane at room temperature . The reaction proceeds smoothly, and the product is obtained after removing the solvent by vacuum evaporation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[3-(trifluoromethyl)phenyl]methyl}thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

{[3-(trifluoromethyl)phenyl]methyl}thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.

    Medicine: Explored for its anticancer and antibacterial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {[3-(trifluoromethyl)phenyl]methyl}thiourea involves its interaction with specific molecular targets. For instance, it has been shown to exhibit gibberellin-like activity by forming hydrogen bonds with residues of the gibberellin insensitive DWARF1 (GID1) receptor . This interaction enhances the compound’s binding affinity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its anticancer activity.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Widely used as an organocatalyst in organic transformations.

Uniqueness

{[3-(trifluoromethyl)phenyl]methyl}thiourea stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXDYLJMNAAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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